molecular formula C₁₇H₂₁D₆NO₂ B1147577 D,L-Venlafaxine-d6 CAS No. 1020720-02-8

D,L-Venlafaxine-d6

Cat. No.: B1147577
CAS No.: 1020720-02-8
M. Wt: 283.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D,L-Venlafaxine-d6 (D,L-Vd6) is an important and widely used compound in the field of scientific research. It is a synthetic derivative of the antidepressant drug venlafaxine, and is used in various laboratory experiments as a reference compound.

Scientific Research Applications

  • Metabolism and Genetic Polymorphism : Venlafaxine is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6, to yield active metabolites like O-desmethylvenlafaxine (ODV). Genetic polymorphisms in CYP2D6 can significantly affect the drug's efficacy and metabolism (Shams et al., 2006).

  • Treatment Efficacy and Genetic Factors : Variants in the SLC6A2 gene, which encodes the norepinephrine transporter, can influence the remission rate in patients with major depressive disorder treated with Venlafaxine (Yeh et al., 2015).

  • Treatment-Resistant Depression : Venlafaxine has been evaluated for treating treatment-resistant unipolar depression, showing effectiveness in a significant minority of patients (Nierenberg et al., 1994).

  • Forensic Toxicology : Studies have investigated the enantioselective analysis of Venlafaxine and its metabolites in postmortem samples, which can be critical in forensic toxicology (Kingbäck et al., 2012).

  • Electrochemical Detection : Research has been conducted to develop sensitive electrochemical methods for detecting Venlafaxine, highlighting its significance in pharmacological analysis (Maddah et al., 2020).

  • Pharmacogenetics and Genomics : The Venlafaxine pathway has been a subject of pharmacogenetic studies, focusing on its molecular targets and the implications of genetic variations in treatment response (Sangkuhl et al., 2014).

  • Pharmacokinetics : Ultra-performance liquid chromatography–mass spectrometry methods have been developed for determining Venlafaxine and its metabolites in biological samples, crucial for pharmacokinetic studies (Dubey et al., 2013).

  • Animal Studies : Animal studies, such as those on zebrafish, have been conducted to explore the antidepressant effects of Venlafaxine, especially in combination with other compounds like melatonin (Tang et al., 2019).

  • Neuropharmacological Effects : Venlafaxine's effects on neurotransmitter systems like α1-adrenergic, dopamine, and serotonin have been investigated, revealing insights into its mechanism of action (Maj & Rogóż, 1999).

  • Solid-State Evaluation : Studies have been performed to analyze the solid-state properties of Venlafaxine, such as polymorphic forms, which are crucial for its pharmaceutical formulation (Bernardi et al., 2013).

  • Cytotoxicity Studies : Research has evaluated the cytotoxic effects of Venlafaxine on isolated rat hepatocytes, highlighting its potential oxidative stress and impact on cellular structures (Ahmadian et al., 2016).

  • Pharmacogenomic Dosage Considerations : The relationship between CYP2D6 genotype and Venlafaxine dosage in various patient populations, including the elderly, has been a focus of pharmacogenomic research (McAlpine et al., 2007).

  • Interaction with Other Genetic Variants : Studies have examined how variants in SLC6A2 and SLC6A4 interact with Venlafaxine serum concentrations to influence therapy outcomes (Proft et al., 2014).

  • Anxiety Treatment in Depression : Meta-analyses have assessed the effectiveness of Venlafaxine in treating anxiety symptoms associated with depression, underlining its dual therapeutic role (Rudolph et al., 1998).

Mechanism of Action

Target of Action

D,L-Venlafaxine-d6, a deuterium-labeled metabolite of Venlafaxine , primarily targets the serotonin (5-HT) and norepinephrine (NE) transporters . These transporters play a crucial role in mood regulation .

Mode of Action

Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), work by potently and selectively inhibiting the reuptake of both serotonin and norepinephrine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The antidepressant effect of venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses . High doses of venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, are associated with changes in different forms of plasticity in discrete brain areas . The metabolism of venlafaxine occurs by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 .

Pharmacokinetics

Venlafaxine is absorbed and distributed in the body, metabolized primarily by CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV), and then excreted . The pharmacokinetics of venlafaxine can be influenced by genetic polymorphisms in CYP2D6 and CYP2C19 .

Result of Action

The molecular and cellular effects of venlafaxine’s action involve the potentiation of neurotransmission . This can lead to changes in mood and relief from depressive symptoms . In addition, venlafaxine has been found to induce apoptosis in certain cell types .

Action Environment

Environmental factors can influence the action, efficacy, and stability of venlafaxine. For instance, the presence of venlafaxine and its metabolites in aquatic systems is a matter of serious concern, as they are difficult to remove by traditional wastewater treatment processes . Additionally, exposure to an enriched environment has been associated with a reduction in the onset of action of venlafaxine .

Safety and Hazards

While handling D,L-Venlafaxine-d6, it is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing . Suitable respirator should be used and the product should be kept away from drains, water courses, or the soil .

Biochemical Analysis

Biochemical Properties

D,L-Venlafaxine-d6, like its parent compound Venlafaxine, is a mixed serotonin-norepinephrine reuptake inhibitor that binds and blocks both the SERT and NET transporters . This interaction with the transporters prevents the reuptake of serotonin and norepinephrine, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission .

Cellular Effects

Venlafaxine and its active metabolite O-desmethylvenlafaxine (ODV) have been shown to influence cell function by modulating the levels of serotonin and norepinephrine, key neurotransmitters involved in mood regulation . By inhibiting the reuptake of these neurotransmitters, this compound can potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal . This is achieved through its binding interactions with the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the levels of these neurotransmitters in the synaptic cleft .

Temporal Effects in Laboratory Settings

High doses of Venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, are associated with changes in different forms of plasticity in discrete brain areas .

Dosage Effects in Animal Models

In animal models, the effects of Venlafaxine have been shown to vary with different dosages . For instance, preclinical studies show that the antidepressant effect of Venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses .

Metabolic Pathways

Venlafaxine is metabolized into its major active metabolite, O-desmethylvenlafaxine (ODV), primarily by the CYP2D6 enzyme . This suggests that this compound may also be involved in similar metabolic pathways.

Subcellular Localization

Given its role as a neurotransmitter reuptake inhibitor, it is likely to be localized at the presynaptic terminal where it can interact with the serotonin and norepinephrine transporters .

Properties

IUPAC Name

3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVNVHUZROJLTJ-KETLRHEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.